CLK1 Inhibition: Compound 3e Demonstrates Highest Potency Among 4-Anilinoquinazoline Analog Series
In a head-to-head comparative evaluation of ten 4-anilinoquinazoline derivatives (3a-3j) synthesized from the same 6,7-dimethoxyquinazoline core, compound 3e (the target compound) demonstrated the most potent CLK1 inhibitory activity among all analogs tested [1]. The compound achieved an IC₅₀ of 1.5 μM against CLK1 [1].
| Evidence Dimension | CLK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 μM |
| Comparator Or Baseline | Compounds 3a, 3b, 3c, 3d, 3f, 3g, 3h, 3i, 3j (all other analogs in the series) |
| Quantified Difference | Most potent in series; other analogs did not achieve comparable CLK1 inhibition at tested concentrations |
| Conditions | In vitro kinase inhibition assay; recombinant CLK1 enzyme; ATP concentration not specified in abstract |
Why This Matters
For researchers developing CLK1-targeted chemical probes or validating CLK1 as a therapeutic target in Alzheimer's disease models, this compound provides a structurally defined, potency-validated starting point from a systematically characterized analog series.
- [1] Waiker DK, Karthikeyan C, Poongavanam V, Kongsted J, Lozach O, Meijer L, Trivedi P. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorg Med Chem. 2014;22(6):1909-1915. View Source
